2,4-Dimethylbenzaldehyde

説明

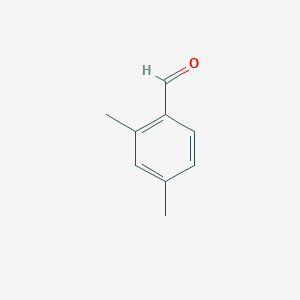

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-4-9(6-10)8(2)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISVICWQYMUPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166297 | |

| Record name | 2,4-Dimethyl benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow liquid; [MSDSonline], Liquid, colourless liquid with a mild, sweet, bitter-almond odour | |

| Record name | 2,4-Dimethylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9231 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Dimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dimethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/857/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

102.50 to 103.00 °C. @ 14.00 mm Hg | |

| Record name | 2,4-Dimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2,4-Dimethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/857/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.992-1.017 | |

| Record name | 2,4-Dimethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/857/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15764-16-6 | |

| Record name | 2,4-Dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15764-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015764166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I06YU18H4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-9 °C | |

| Record name | 2,4-Dimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylbenzaldehyde from m-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,4-dimethylbenzaldehyde from m-xylene (B151644). The information presented is curated for an audience with a strong background in organic chemistry, focusing on detailed experimental protocols, quantitative data, and mechanistic understanding. The synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries, can be approached through direct formylation of m-xylene or via a two-step process involving an intermediate.

Direct Formylation of m-Xylene

The introduction of a formyl group directly onto the m-xylene ring can be achieved through electrophilic aromatic substitution reactions. The Vilsmeier-Haack and Gattermann-Koch reactions are two prominent methods for this transformation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds like m-xylene.[1] The electrophilic chloroiminium ion attacks the aromatic ring, followed by hydrolysis to yield the aldehyde.[1]

Experimental Protocol:

A general procedure for the Vilsmeier-Haack reaction involves the slow addition of phosphorus oxychloride to N,N-dimethylformamide with cooling. The resulting Vilsmeier reagent is then reacted with the aromatic substrate. The reaction mixture is subsequently heated to drive the reaction to completion. After cooling, the mixture is poured onto ice and neutralized, leading to the precipitation of the product.

-

To a cooled solution of the substrate (1.0 equiv) in DMF, phosphorus oxychloride (1.1-1.5 equiv) is added dropwise.

-

The reaction mixture is stirred at room temperature and then heated (e.g., on a steam bath) for a specified time.

-

After cooling, the mixture is poured onto crushed ice.

-

The solution is neutralized to a pH of 6-8 with a saturated aqueous solution of a base like sodium acetate.

-

The precipitated product is collected by filtration, washed with water, and dried.

The yield for this reaction is substrate-dependent, with reported yields for some electron-rich arenes being as high as 77%.[2]

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for the formylation of alkylbenzenes, making it a suitable candidate for the synthesis of this compound from m-xylene.[3] This reaction typically employs carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst like copper(I) chloride.[3] The reactive electrophile is believed to be the formyl cation, [HCO]⁺.[3]

An industrial process for the Gattermann-Koch formylation of m-xylene has been reported, utilizing a superacid catalyst system of HF-BF₃ under high pressure (2.0 MPa) and low temperature (<0°C).[4] However, these conditions are not practical for standard laboratory synthesis. A more accessible laboratory-scale protocol is described below.

Experimental Protocol:

A general procedure for the Gattermann-Koch reaction involves passing a stream of carbon monoxide and hydrogen chloride gas through a solution of the aromatic hydrocarbon and the catalyst system.

-

A mixture of the aromatic hydrocarbon, a suitable solvent (e.g., dichloromethane (B109758) or carbon disulfide), aluminum chloride, and a catalytic amount of copper(I) chloride is prepared in a reaction vessel equipped for gas inlet and stirring.

-

A mixture of carbon monoxide and hydrogen chloride gas is bubbled through the stirred reaction mixture at a controlled temperature (often at or below room temperature).

-

The reaction is monitored for completion.

-

The reaction is quenched by pouring the mixture onto ice, followed by extraction of the product with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed to yield the crude aldehyde, which can be further purified by distillation.

Two-Step Synthesis via 2,4-Dimethylbenzyl Chloride

An alternative and often more practical approach to this compound involves a two-step sequence: the chloromethylation of m-xylene to form 2,4-dimethylbenzyl chloride, followed by its oxidation to the desired aldehyde.

Step 1: Chloromethylation of m-Xylene

The chloromethylation of m-xylene introduces a chloromethyl group onto the aromatic ring. This reaction is typically carried out using formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst.

Experimental Protocol:

A detailed procedure for the chloromethylation of p-xylene, which can be adapted for m-xylene, is as follows:

-

One mole of the hydrocarbon is mixed with an equal weight of 37% formalin (1.3 moles of formaldehyde) and five times its weight of concentrated hydrochloric acid.

-

The mixture is stirred at 60-70°C for seven hours, during which a stream of hydrogen chloride is introduced.

-

The resulting oil is taken up in ether, and the solution is dried.

-

Distillation of the crude product yields the corresponding dimethylbenzyl chloride.

Step 2: Oxidation of 2,4-Dimethylbenzyl Chloride

The resulting 2,4-dimethylbenzyl chloride can be oxidized to this compound through various methods.

The Sommelet reaction is a well-established method for converting benzyl (B1604629) halides to aldehydes using hexamine (hexamethylenetetramine) and water.[5][6] The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed to the aldehyde.[5]

Experimental Protocol:

A general one-pot procedure for the Sommelet reaction is as follows:

-

In a three-necked flask, 2,4-dimethylbenzyl chloride and hexamethylenetetramine (in a molar ratio of approximately 1:1.1 to 1:1.5) are stirred together.[6]

-

Water is added, and the mixture is refluxed for several hours.

-

Concentrated hydrochloric acid is added to facilitate the hydrolysis of the intermediate.

-

After cooling, the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated. The crude aldehyde is then purified by distillation.

A modified synthesis reported a yield of 31% for the Sommelet reaction of benzyl chloride to benzaldehyde (B42025).[7]

Other methods for the oxidation of benzyl halides to aldehydes include the Kornblum oxidation (using dimethyl sulfoxide, DMSO) and the Hass-Bender oxidation (using the sodium salt of 2-nitropropane).[8][9] The Kornblum oxidation involves heating the alkyl halide with DMSO, often in the presence of a base like sodium bicarbonate.[10] The Hass-Bender oxidation utilizes a nitronate salt as the oxidant.[9]

Furthermore, the oxidation of the corresponding 2,4-dimethylbenzyl alcohol (which can be obtained from the hydrolysis of 2,4-dimethylbenzyl chloride) to the aldehyde can be achieved using various oxidizing agents, such as nitric acid. A procedure for the oxidation of benzyl alcohol to benzaldehyde using nitric acid with a catalytic amount of sodium nitrite (B80452) in water has been reported to give a yield of 72%.[11]

Quantitative Data Summary

| Synthesis Route | Step | Starting Material | Product | Reagents/Catalyst | Temperature (°C) | Yield (%) | Reference |

| Direct Formylation | Vilsmeier-Haack | Electron-rich arene | Aryl aldehyde | DMF, POCl₃ | RT, then heat | up to 77 | [2] |

| Gattermann-Koch | m-Xylene | This compound | CO, HCl, HF-BF₃ | <0 | - | [4] | |

| Two-Step Synthesis | 1. Chloromethylation | p-Xylene | 2,5-Dimethylbenzyl chloride | Formalin, HCl | 60-70 | - | |

| 2. Sommelet Reaction | Benzyl chloride | Benzaldehyde | Hexamine, H₂O, HCl | Reflux | 31 | [7] | |

| 2. Oxidation | Benzyl alcohol | Benzaldehyde | HNO₃, NaNO₂, H₂O | 90 | 72 | [11] |

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented for analogous reactions should be considered as indicative.

Signaling Pathways and Experimental Workflows

Vilsmeier-Haack Reaction Pathway

Caption: Vilsmeier-Haack reaction pathway for the formylation of m-xylene.

Gattermann-Koch Reaction Pathway

Caption: Gattermann-Koch reaction pathway for the formylation of m-xylene.

Two-Step Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Sommelet Reaction Mechanism

Caption: Simplified mechanism of the Sommelet reaction.

References

- 1. scribd.com [scribd.com]

- 2. growingscience.com [growingscience.com]

- 3. benchchem.com [benchchem.com]

- 4. CN1439744A - Synthesis of dimethyl benzaldehyde - Google Patents [patents.google.com]

- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 9. Hass–Bender oxidation - Wikipedia [en.wikipedia.org]

- 10. DMSO Oxidation [ursula.chem.yale.edu]

- 11. youtube.com [youtube.com]

Spectroscopic Data of 2,4-Dimethylbenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylbenzaldehyde, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation and quality control of this compound. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.166 | s | Aldehyde proton (-CHO) |

| 7.655 | d | Aromatic proton (H-6) |

| 7.127 | d | Aromatic proton (H-5) |

| 7.030 | s | Aromatic proton (H-3) |

| 2.600 | s | Methyl protons (-CH₃ at C-2) |

| 2.350 | s | Methyl protons (-CH₃ at C-4) |

Solvent: CDCl₃, Frequency: 399.65 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | Carbonyl carbon (C=O) |

| 145.0 | Aromatic carbon (C-4) |

| 140.2 | Aromatic carbon (C-2) |

| 134.5 | Aromatic carbon (C-1) |

| 133.0 | Aromatic carbon (C-6) |

| 129.8 | Aromatic carbon (C-5) |

| 122.0 | Aromatic carbon (C-3) |

| 21.8 | Methyl carbon (-CH₃ at C-4) |

| 19.5 | Methyl carbon (-CH₃ at C-2) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Medium | C-H stretch (aromatic and methyl) |

| 2860, 2730 | Weak | C-H stretch (aldehyde) |

| 1695 | Strong | C=O stretch (conjugated aldehyde) |

| 1610, 1575 | Medium | C=C stretch (aromatic ring) |

| 1210 | Medium | C-H in-plane bend |

| 820 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |

Sample Phase: Liquid film/Neat.[4][5]

Mass Spectrometry (MS)

Table 4: Major Mass Spectral Peaks for this compound

| m/z | Relative Intensity (%) | Assignment |

| 134 | 100 | [M]⁺ (Molecular ion) |

| 133 | 95 | [M-H]⁺ |

| 105 | 50 | [M-CHO]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl ion) |

Ionization Method: Electron Ionization (EI).[6][7]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum was acquired with 1024 scans and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A single drop of neat this compound was placed directly onto the diamond crystal of an ATR accessory.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer. The spectrum was obtained by averaging 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.[5]

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample was introduced via a gas chromatograph (GC) coupled to a mass spectrometer. Electron Ionization (EI) was performed at 70 eV.

Instrumentation and Data Acquisition: Mass spectra were obtained using a NIST Mass Spectrometry Data Center instrument. The mass analyzer was scanned over a range of m/z 40-400.[5][7]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. agilent.com [agilent.com]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,4-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dimethylbenzaldehyde, a key aromatic aldehyde with applications in various fields of chemical synthesis and research. This document details its characteristics, spectral data, and potential synthetic and purification methodologies.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic almond-like odor.[1][2] It is a combustible liquid and should be handled with appropriate safety precautions.[3][4] The compound is soluble in organic solvents such as ethanol, ether, and toluene, but insoluble in water.[1][5]

Summary of Quantitative Data

| Property | Value | References |

| Molecular Formula | C₉H₁₀O | [6] |

| Molecular Weight | 134.18 g/mol | [6] |

| Melting Point | -9 °C | [1][6] |

| Boiling Point | 215-216 °C at 760 mmHg | [5] |

| 102.5-103 °C at 14 mmHg | [6] | |

| Density | 1.016 - 1.02 g/cm³ at 20 °C | [5][7] |

| Refractive Index | 1.548 - 1.552 at 20 °C | [1][6] |

| Vapor Pressure | 1 hPa at 20 °C | [7] |

| Flash Point | 88 - 89 °C (closed cup) | [3][7] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1][5] |

| logP (o/w) | 2.545 (estimated) | [2] |

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aldehyde proton, aromatic protons, and the two methyl groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, aromatic carbons, and the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of aldehydes.

-

Mass Spectrometry (MS): Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols

Protocol 1: Synthesis via Gattermann-Koch Reaction of m-Xylene (B151644) (Illustrative)

The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds. This protocol is a general representation and would require optimization for this compound.

Materials:

-

m-Xylene

-

Carbon monoxide (CO) gas

-

Anhydrous aluminum chloride (AlCl₃)

-

Copper(I) chloride (CuCl)

-

Dry hydrochloric acid (HCl) gas

-

Anhydrous, non-polar solvent (e.g., dichloromethane)

-

Ice

-

Dilute hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas outlet trap.

-

Under an inert atmosphere, charge the flask with the anhydrous solvent and anhydrous aluminum chloride.

-

Cool the mixture in an ice bath and add copper(I) chloride.

-

Bubble a stream of dry hydrogen chloride gas through the stirred mixture, followed by a stream of carbon monoxide gas.

-

Slowly add m-xylene to the reaction mixture while maintaining the temperature and the gas flow.

-

After the addition is complete, continue stirring at a low temperature for several hours, monitoring the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.

-

Add dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can then be purified by vacuum distillation.

Protocol 2: Oxidation of 2,4-Dimethylbenzyl Alcohol (Illustrative)

The oxidation of the corresponding benzyl (B1604629) alcohol is another viable synthetic route. Pyridinium chlorochromate (PCC) or a TEMPO-catalyzed oxidation are common methods.

Materials:

-

2,4-Dimethylbenzyl alcohol

-

Pyridinium chlorochromate (PCC) or TEMPO/Sodium hypochlorite

-

Anhydrous dichloromethane (B109758) (for PCC) or a biphasic system (for TEMPO)

-

Anhydrous sodium sulfate

Procedure (using PCC):

-

In a round-bottom flask, dissolve 2,4-dimethylbenzyl alcohol in anhydrous dichloromethane.

-

Add PCC to the solution in one portion with stirring.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or vacuum distillation.

Purification Protocol: Vacuum Distillation

For liquid aldehydes like this compound, vacuum distillation is an effective purification method.

Equipment:

-

Distillation flask

-

Fractionating column (optional, for higher purity)

-

Condenser

-

Receiving flask

-

Vacuum pump and gauge

-

Heating mantle and stirrer

Procedure:

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Slowly apply vacuum to the system, monitoring the pressure with the gauge.

-

Once the desired pressure is reached (e.g., 14 mmHg), begin to gently heat the distillation flask.[6]

-

Collect the fraction that distills at the expected boiling point (102.5-103 °C at 14 mmHg).[6]

-

Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

Biological and Pharmacological Context

Potential Role in Cancer Diagnostics

Some literature suggests that this compound is used in the diagnosis of cancer.[1] It is proposed to react with acetaldehyde (B116499) to form a compound that binds to hemoglobin and is subsequently excreted in the urine, serving as a diagnostic marker.[1] This suggests a potential application in the development of novel diagnostic tools, although the precise mechanism and clinical validation require further investigation.

Signaling Pathway Involvement

While there is no direct evidence in the searched literature for the involvement of this compound in specific signaling pathways, other benzaldehyde (B42025) derivatives have been shown to possess anti-inflammatory effects by suppressing the MAPK signaling pathway. The MAPK pathway is a critical regulator of many cellular processes, including inflammation, proliferation, and apoptosis. The potential for this compound to modulate this or other signaling pathways is an area that warrants further research.

Visualizations

References

- 1. This compound | 15764-16-6 | FD29084 [biosynth.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0032142) [hmdb.ca]

- 3. Identification and Detection of Volatile Aldehydes as Lung Cancer Biomarkers by Vapor Generation Combined with Paper-Based Thin-Film Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | C9H10O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.rochester.edu [chem.rochester.edu]

An In-depth Technical Guide to the Formylation of m-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms for the formylation of m-xylene (B151644), a critical process in the synthesis of various chemical intermediates. The document details the Gattermann-Koch, Vilsmeier-Haack, and Rieche formylation reactions, presenting their mechanisms, experimental protocols, and comparative data.

Introduction

The introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. For m-xylene (1,3-dimethylbenzene), formylation is a key step in producing valuable derivatives, most notably 2,4-dimethylbenzaldehyde. This aldehyde serves as a crucial building block in the pharmaceutical, agrochemical, and fragrance industries. The electronic and steric effects of the two methyl groups on the aromatic ring direct the regioselectivity of the formylation, making the study of this reaction essential for controlling product distribution. This guide explores the most pertinent methods for the formylation of m-xylene, providing detailed insights for laboratory application and process development.

Reaction Mechanisms and Signaling Pathways

The formylation of m-xylene can be achieved through several distinct electrophilic aromatic substitution pathways. The choice of method influences the reaction conditions, selectivity, and overall yield. The primary mechanisms are detailed below.

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for formylating alkylbenzenes. It utilizes carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid, typically aluminum chloride (AlCl₃), and a co-catalyst, cuprous chloride (CuCl). The electrophile is the formyl cation, [HCO]⁺, which is generated in situ.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a milder formylating agent, the Vilsmeier reagent, which is formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, typically phosphorus oxychloride (POCl₃). This method is particularly effective for electron-rich aromatic compounds like m-xylene.

Rieche Formylation

A less common but effective method is the Rieche formylation, which utilizes dichloromethyl methyl ether (DCMME) as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄). This method offers an alternative route to aryl aldehydes.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the aforementioned formylation reactions of m-xylene. The quantitative data is summarized in Table 1 for easy comparison.

Regioselectivity

The two methyl groups in m-xylene are ortho, para-directing and activating. Electrophilic attack is sterically hindered at the 2-position (between the two methyl groups). Therefore, formylation occurs predominantly at the 4-position (para to one methyl group and ortho to the other), yielding this compound as the major product. Minor amounts of the 2,6-isomer may also be formed.

Table 1: Comparison of Formylation Methods for m-Xylene

| Reaction | Formylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Product Ratio (2,4- : 2,6-) |

| Gattermann-Koch | CO/HCl | AlCl₃/CuCl | Not specified | Not specified | High (Industrial) | Predominantly 2,4- |

| Vilsmeier-Haack | DMF/POCl₃ | - | DMF | 0 to RT | ~77 (general) | High for 2,4- |

| Rieche Formylation | Dichloromethyl methyl ether | TiCl₄ | DCM | Not specified | 62 (total) | 32 : 1 |

Experimental Protocols

1. Gattermann-Koch Formylation (Industrial Example with a related substrate)

Due to the high pressure and hazardous nature of the reagents, a specific laboratory-scale protocol for m-xylene is not commonly published. The following is a general description of the industrial process.

A mixture of m-xylene, a Lewis acid catalyst (e.g., AlCl₃), and a co-catalyst (e.g., CuCl) is subjected to a high pressure of carbon monoxide and hydrogen chloride gas. The reaction is typically carried out at low temperatures to favor the formation of the aldehyde. After the reaction is complete, the mixture is carefully quenched with water to hydrolyze the intermediate complex and liberate the this compound. The product is then isolated and purified by distillation.

2. Vilsmeier-Haack Formylation (General Protocol)

To a solution of the substrate (e.g., m-xylene, 1.0 equiv) in DMF, the Vilsmeier reagent, prepared in situ from POCl₃ and DMF, is added at 0 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched by the addition of an aqueous solution of a base (e.g., sodium acetate (B1210297) or sodium hydroxide) at 0 °C. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to afford the corresponding aldehyde.[1] A typical yield for this type of reaction is around 77%.[1]

3. Rieche Formylation of m-Xylene

To a solution of m-xylene (3.21 mmol) in dichloromethane (B109758) (10 mL), titanium tetrachloride (7.11 mmol) is added, followed by dichloromethyl methyl ether (3.54 mmol). The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is purified by column chromatography on silica gel (treated with 1% triethylamine) using a hexane/ethyl acetate (19:1) eluent. This procedure yields a mixture of 2,6-dimethylbenzaldehyde and this compound (267.0 mg, 62% total yield) in a 1:32 ratio.

Product Characterization: this compound

The primary product of the formylation of m-xylene is this compound. Its identity and purity can be confirmed using various spectroscopic techniques.

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 10.17 (s, 1H, CHO), 7.66 (d, J = 7.8 Hz, 1H, Ar-H), 7.13 (s, 1H, Ar-H), 7.03 (d, J = 7.8 Hz, 1H, Ar-H), 2.60 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 192.5, 142.5, 139.7, 134.4, 133.0, 129.8, 126.9, 21.6, 21.3.

-

IR (neat, cm⁻¹): ~2860, 2730 (aldehyde C-H), ~1695 (C=O).

-

Mass Spectrometry (EI, m/z): 134 (M⁺), 133 (M-H)⁺, 105 (M-CHO)⁺.

Conclusion

The formylation of m-xylene is a well-established and versatile reaction in organic synthesis. The Gattermann-Koch reaction is suitable for large-scale industrial production, while the Vilsmeier-Haack and Rieche formylations offer effective laboratory-scale alternatives with good yields and regioselectivity. The choice of method depends on the desired scale, available reagents, and specific reaction conditions required. Understanding the underlying mechanisms and experimental parameters is crucial for optimizing the synthesis of this compound and other valuable derivatives of m-xylene for applications in research and industry.

Experimental Workflow

The general workflow for the formylation of m-xylene followed by product purification and characterization is outlined below.

References

An In-depth Technical Guide to the Discovery and History of 2,4-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethylbenzaldehyde (also known as m-xylene-4-carboxaldehyde or 2,4-xylylaldehyde), a significant aromatic aldehyde. The document covers the historical context of its synthesis, detailed experimental protocols for its preparation, and a summary of its key physicochemical properties. While the precise initial discovery of this compound is not clearly documented in readily available historical records, its synthesis is rooted in the development of classical formylation reactions of aromatic compounds in the late 19th and early 20th centuries. This guide explores the primary synthetic routes, including the Gattermann, Gattermann-Koch, and Vilsmeier-Haack reactions, as well as the oxidation of 2,4-dimethylbenzyl alcohol. Furthermore, this document touches upon the compound's noted genotoxicity and its application in a diagnostic context for cancer, elucidating the underlying chemical reactions.

Discovery and History

The history of this compound is intrinsically linked to the broader history of substituted benzaldehydes and the development of methods to introduce a formyl group onto an aromatic ring. While the parent compound, benzaldehyde, was first isolated from bitter almonds in 1803 and synthesized in 1832, the specific discovery of its dimethylated analogue is less clearly chronicled.[1] The emergence of this compound as a distinct chemical entity is a result of the application of seminal formylation reactions to m-xylene (B151644).

The foundational methods for the synthesis of aromatic aldehydes were established in the late 19th and early 20th centuries. The Gattermann reaction , developed by the German chemist Ludwig Gattermann, provided a means to formylate aromatic compounds using hydrogen cyanide and hydrogen chloride.[2][3] A significant variant, the Gattermann-Koch reaction , introduced in 1897 by Ludwig Gattermann and Julius Arnold Koch, utilized carbon monoxide and hydrochloric acid, and was particularly effective for alkylated benzenes like xylene.[4] These reactions, along with the Vilsmeier-Haack reaction , discovered in 1925, which uses a milder formylating agent, paved the way for the synthesis of a wide range of substituted benzaldehydes, including this compound.[4] The first documented synthesis of this compound likely occurred through the application of one of these methods to m-xylene by organic chemists of that era, although a specific "discovery" paper is not prominently cited in historical chemical literature.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| CAS Number | 15764-16-6 |

| Melting Point | -9 °C |

| Boiling Point | 215-216 °C (at 760 mmHg) |

| Density | 1.016 - 1.02 g/cm³ at 20 °C |

| Refractive Index | 1.548 - 1.552 at 20 °C |

| Flash Point | 88 - 89 °C |

| Solubility | Insoluble in water; soluble in ethanol, ether, and toluene (B28343) |

Synthetic Methodologies and Experimental Protocols

Several key synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

Gattermann-Koch Reaction of m-Xylene

This method involves the direct formylation of m-xylene using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Apparatus: A high-pressure autoclave equipped with a stirrer and gas inlet is required. All glassware must be thoroughly dried.

-

Catalyst Preparation: Anhydrous aluminum chloride (AlCl₃) and a catalytic amount of cuprous chloride (CuCl) are suspended in a dry, inert solvent such as anhydrous toluene within the autoclave.

-

Reaction Execution: The autoclave is sealed, cooled, and then charged with m-xylene. The vessel is pressurized with a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) gas. The reaction mixture is stirred vigorously at a controlled temperature and pressure for several hours.

-

Work-up: After the reaction is complete, the autoclave is carefully depressurized, and the reaction mixture is poured onto crushed ice to decompose the aluminum chloride complex. The organic layer is separated, washed with a dilute acid solution, followed by a sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation.

References

An In-depth Technical Guide to the Thermochemical Properties of 2,4-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzaldehyde, a substituted aromatic aldehyde, serves as a significant building block in the synthesis of various organic compounds, finding applications in the pharmaceutical, fragrance, and dye industries. A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the design of novel synthetic routes. This guide provides a comprehensive overview of the available thermochemical data for this compound, details established experimental protocols for the determination of these properties, and visualizes key reaction pathways involving this compound.

Thermochemical Data of this compound

| Property | Value | Units | Source(s) |

| Molecular Formula | C₉H₁₀O | - | [3] |

| Molecular Weight | 134.18 | g/mol | [3] |

| CAS Number | 15764-16-6 | - | [4] |

| Melting Point | -9 | °C | [5] |

| Boiling Point | 215-216 | °C | [5] |

| Density | 1.016 | g/cm³ at 20°C | [5] |

| Enthalpy of Vaporization (ΔvapH°) | 57.4 | kJ/mol at 373 K | [4][6] |

| Standard Enthalpy of Formation (ΔfH°) | Not Experimentally Determined | kJ/mol | - |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Not Experimentally Determined | kJ/mol | - |

| Ideal Gas Heat Capacity (Cp,gas) | Not Experimentally Determined | J/(mol·K) | - |

Experimental Protocols

The determination of thermochemical data relies on precise calorimetric and analytical techniques. While specific experimental protocols for this compound are not extensively documented, the following sections describe the general and established methodologies for determining the key thermochemical properties of aromatic aldehydes.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Generalized Protocol:

-

Sample Preparation: A precisely weighed pellet of liquid this compound is placed in a crucible inside the combustion bomb. A fuse wire is positioned to ensure ignition.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid and sulfuric acid (from any nitrogen or sulfur impurities) and the heat of combustion of the fuse wire.

-

Standard Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined standard enthalpy of combustion.[7][8][9][10]

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique used to measure the amount of heat required to increase the temperature of a sample.

Principle: The DSC instrument measures the difference in heat flow between a sample pan and a reference pan as they are subjected to a controlled temperature program. This difference in heat flow is used to determine the heat capacity of the sample.

Generalized Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating rate, temperature range) is set.

-

Measurement: The sample is heated at a constant rate, and the heat flow to the sample is measured relative to the reference.

-

Data Analysis: The heat capacity is calculated from the measured heat flow, the heating rate, and the sample mass. A baseline measurement with empty pans and a calibration with a standard material (e.g., sapphire) are performed to ensure accuracy.[11][12][13][14]

Visualizations of Chemical Pathways

Synthesis of this compound

A patented method for the synthesis of this compound involves the indirect electrolytic oxidation of 1,2,4-trimethylbenzene. The workflow for this process is depicted below.[15]

Caption: Workflow for the synthesis of this compound.

Knoevenagel Condensation of this compound

This compound can participate in various condensation reactions, such as the Knoevenagel condensation, which is a key method for forming carbon-carbon double bonds. The general pathway for this reaction is illustrated below.[16][17][18][19][20]

Caption: General pathway of the Knoevenagel condensation.

References

- 1. mdpi.com [mdpi.com]

- 2. "Group Contribution Revisited: The Enthalpy Of Formation Of Organic Com" by R. J. Meier and Paul R. Rablen [works.swarthmore.edu]

- 3. This compound | C9H10O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde, 2,4-dimethyl- [webbook.nist.gov]

- 5. biosynth.com [biosynth.com]

- 6. Benzaldehyde, 2,4-dimethyl- [webbook.nist.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. scribd.com [scribd.com]

- 9. learnable.education [learnable.education]

- 10. savemyexams.com [savemyexams.com]

- 11. tainstruments.com [tainstruments.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. s4science.at [s4science.at]

- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN1439744A - Synthesis of dimethyl benzaldehyde - Google Patents [patents.google.com]

- 16. Knoevenagel Condensation | Thermo Fisher Scientific - FR [thermofisher.com]

- 17. organicreactions.org [organicreactions.org]

- 18. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]

- 19. asianpubs.org [asianpubs.org]

- 20. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation of 2,4-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Knoevenagel condensation reaction utilizing 2,4-Dimethylbenzaldehyde. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, yielding α,β-unsaturated compounds that are valuable intermediates in the production of fine chemicals, pharmaceuticals, and polymers. The resulting products from the condensation of this compound with active methylene (B1212753) compounds are of significant interest in medicinal chemistry and materials science.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of a new carbon-carbon double bond.[1][2] The reaction is typically catalyzed by a weak base.[1][3] In the context of drug development, the products of Knoevenagel condensation have shown a wide range of biological activities, including anticancer properties.[4][5]

This document provides detailed protocols for the Knoevenagel condensation of this compound with two common active methylene compounds: malononitrile (B47326) and ethyl cyanoacetate.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile and ethyl cyanoacetate, providing a reference for expected outcomes with this compound.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | [MeHMTA]BF4 (15 mol%) | None | 2 | 98 | [6] |

| 4-Chlorobenzaldehyde | Malononitrile | GaCl3 (1 mol%) | None | 2 | 96 | [7] |

| 4-Methylbenzaldehyde | Malononitrile | Alum (20 mol%) | Water | 15 | 89 | [5] |

| 4-Methoxybenzaldehyde | Malononitrile | Alum (20 mol%) | Water | 10 | 96 | [5] |

| Benzaldehyde | Ethyl Cyanoacetate | DBU/Water | Water | 30 | 95 | [8] |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DBU/Water | Water | 30 | 94 | [8] |

| 4-Methylbenzaldehyde | Ethyl Cyanoacetate | DBU/Water | Water | 30 | 93 | [8] |

| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | DBU/Water | Water | 30 | 96 | [8] |

Mandatory Visualizations

Knoevenagel Condensation Mechanism

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. researchgate.net [researchgate.net]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

Application Notes and Protocols: Synthesis of Chalcones Using 2,4-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a significant class of organic compounds within the flavonoid family.[1][2] They serve as crucial precursors in the biosynthesis of various flavonoids and isoflavonoids.[2][3] Both natural and synthetic chalcones have garnered immense interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][4][5] The biological activity of chalcones is largely attributed to the reactive α,β-unsaturated keto-ethylenic group (–CO–CH=CH–).[4][6]

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503).[1][7] This document provides detailed protocols for the synthesis of chalcone (B49325) derivatives using 2,4-Dimethylbenzaldehyde as the starting aldehyde, presents quantitative data on their synthesis and biological activity, and illustrates key experimental and biological pathways.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the reaction of an aldehyde lacking an α-hydrogen, such as this compound, with a ketone that has an α-hydrogen (e.g., a substituted acetophenone) in the presence of a base catalyst.[7][8] The reaction proceeds via an aldol (B89426) condensation mechanism, followed by dehydration to yield the α,β-unsaturated ketone, or chalcone.[8][9]

General Experimental Workflow

The synthesis workflow involves the preparation of reactants, base-catalyzed condensation, isolation of the crude product, and subsequent purification, typically by recrystallization.

Caption: General workflow for the synthesis and purification of chalcones.

Detailed Experimental Protocol

This protocol details a representative synthesis of a chalcone derivative from this compound and a substituted acetophenone.

Materials and Reagents:

-

This compound

-

Substituted Acetophenone (e.g., 4-aminoacetophenone, 4-hydroxyacetophenone)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Distilled Water

-

Round-bottom flask or conical flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

-

Glassware for recrystallization

Procedure:

-

Reactant Preparation: In a flask, dissolve equimolar amounts (e.g., 10 mmol) of this compound and the selected substituted acetophenone in 20-30 mL of ethanol. Stir the mixture until all solids are dissolved.[1]

-

Base-Catalyzed Condensation: While stirring the solution, slowly add a 30-40% aqueous solution of NaOH or KOH (e.g., 5 mL) dropwise.[5][10] Maintain the temperature at room temperature or cool the flask in an ice bath, as the reaction can be exothermic.

-

Reaction: Stir the mixture for 3-4 hours at room temperature.[11] The formation of a precipitate indicates product formation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Isolation: After the reaction is complete, pour the reaction mixture into ice-cold water.[11] Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product several times with cold distilled water until the washings are neutral to pH paper. This step removes the excess base catalyst.[6]

-

Purification: Purify the crude chalcone by recrystallization. A common solvent for this is ethanol.[1][6] Dissolve the crude solid in a minimum amount of hot ethanol, then allow the solution to cool slowly to room temperature and finally in an ice bath to induce crystallization.

-

Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry them. Determine the melting point and characterize the compound using spectroscopic techniques such as IR, NMR (¹H and ¹³C), and Mass Spectrometry to confirm its structure.[6][12]

Quantitative Data

The following tables summarize representative yields for chalcone synthesis and the biological activity of selected chalcone derivatives.

Table 1: Synthesis and Yield of Representative Chalcone Derivatives

| Aldehyde | Ketone | Catalyst | Reaction Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Benzaldehyde | Acetophenone | NaOH/Ethanol | Room Temp, 1 week | ~58% | [5][6] |

| 4-Chlorobenzaldehyde | Acetophenone | NaOH/Ethanol | Room Temp | ~71% (solvent-free) | [6] |

| Benzaldehyde | 4-Methylacetophenone | KOH/EtOH | 40 °C, Ultrasound | High | [12] |

| 2-Chlorobenzaldehyde | 4-Methoxyacetophenone | Not specified | Not specified | 50-74% | [13] |

| Various Aldehydes | Various Acetophenones | NaOH/Solvent-free | Grinding | Good |[4][14] |

Table 2: Anticancer Activity of Selected Chalcone Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa (Cervical Cancer) | 3.204 µM | [15][16] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 (Breast Cancer) | 3.849 µM | [15][16] |

| Sulfonamide-based chalcone (Compound 5) | AGS (Gastric Adenocarcinoma) | < 1.0 µg/mL | [17] |

| Sulfonamide-based chalcone (Compound 7) | HL-60 (Leukemia) | < 1.57 µg/mL | [17] |

| Chalcone-thiadiazole-oxazolo[4,5-b]pyridine (Compound 10b) | A549 (Lung Carcinoma) | 0.013 µM | [18] |

| Chalcone-thiadiazole-oxazolo[4,5-b]pyridine (Compound 10c) | Colo-205 (Colon Carcinoma) | 0.019 µM |[18] |

Applications in Drug Development

Chalcone derivatives are recognized for their potential in drug discovery due to their diverse biological activities. The core chalcone scaffold is a "privileged structure" in medicinal chemistry.[4]

-

Anticancer Activity: Many chalcone derivatives exhibit potent cytotoxic effects against a wide range of human cancer cell lines.[13][15][17] They can induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit tumor cell proliferation and migration.[13][16]

-

Antioxidant Properties: Certain chalcones demonstrate significant antioxidant activity, which is beneficial in combating diseases related to oxidative stress.[17]

-

Anti-inflammatory Effects: Chalcones have been reported to possess anti-inflammatory properties, potentially by inhibiting enzymes like cyclooxygenase.[4][6]

-

Antimicrobial Activity: The chalcone structure is also a template for developing new antibacterial and antifungal agents.[4][5]

Structure-Activity Relationship (SAR)

The biological activity of chalcones can be modulated by the nature and position of substituents on their two aromatic rings. This relationship is a key focus in drug design.

References

- 1. benchchem.com [benchchem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. scispace.com [scispace.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. jetir.org [jetir.org]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 9. youtube.com [youtube.com]

- 10. tsijournals.com [tsijournals.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Redirecting [linkinghub.elsevier.com]

2,4-Dimethylbenzaldehyde: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzaldehyde is an aromatic aldehyde that serves as a valuable and versatile building block in organic synthesis. Its chemical structure, featuring a reactive aldehyde group and two methyl substituents on the aromatic ring, allows for a wide array of chemical transformations. This makes it a key precursor in the synthesis of a diverse range of molecules, including pharmaceuticals, agrochemicals, and materials with unique properties. The presence of the methyl groups influences the reactivity of the aldehyde and the properties of the resulting products, offering opportunities for fine-tuning molecular architecture and biological activity.

This document provides detailed application notes and experimental protocols for the use of this compound in several key classes of organic reactions.

Key Applications and Reactions

This compound is utilized in a variety of synthetic transformations, including:

-

Oxidation to form 2,4-dimethylbenzoic acid, a precursor for various esters and amides.

-

Reduction to yield 2,4-dimethylbenzyl alcohol, an intermediate for ethers and other derivatives.

-

Condensation Reactions such as the Knoevenagel and Claisen-Schmidt condensations to form substituted alkenes and chalcones, respectively.

-

Synthesis of Heterocyclic Compounds , providing the backbone for pharmacologically important scaffolds like quinazolines, pyrimidines, and benzodiazepines.

These reactions open avenues for the development of novel compounds with potential therapeutic applications.

Data Presentation

The following tables summarize quantitative data for the key reactions described in the experimental protocols.

Table 1: Oxidation of this compound

| Oxidizing Agent | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Potassium Permanganate (B83412) | Water/t-butanol | - | 2 | 80 | ~85 |

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Sodium Borohydride (B1222165) | Methanol (B129727) | 1 | Room Temp. | >95 |

Table 3: Knoevenagel Condensation with Malononitrile (B47326)

| Base/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Piperidine (B6355638) | Ethanol (B145695) | 2-4 h | Reflux | High |

Table 4: Synthesis of 2-(2,4-dimethylphenyl)-2,3-dihydroquinazolin-4(1H)-one

| Reagents | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 2-Aminobenzamide (B116534) | Ethanol | Acetic Acid (cat.) | 4-6 | Reflux | Good |

Experimental Protocols

Oxidation to 2,4-Dimethylbenzoic Acid

Protocol:

-

In a round-bottom flask, dissolve this compound (1 eq.) in a mixture of water and t-butanol.

-

Heat the solution to approximately 80°C with stirring.

-

Slowly add a solution of potassium permanganate (0.7 eq.) in water to the reaction mixture. The purple color of the permanganate will disappear as it reacts.

-

After the addition is complete, continue heating for an additional 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid until a white precipitate of 2,4-dimethylbenzoic acid is formed.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Reduction to 2,4-Dimethylbenzyl Alcohol

Protocol:

-

Dissolve this compound (1 eq.) in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-dimethylbenzyl alcohol.[1][2][3]

Knoevenagel Condensation with Malononitrile

Protocol:

-

In a round-bottom flask, combine this compound (1 eq.), malononitrile (1.1 eq.), and a catalytic amount of piperidine in ethanol.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry to obtain the desired 2-((2,4-dimethylphenyl)methylene)malononitrile.

Synthesis of 2-(2,4-dimethylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Protocol:

-

In a round-bottom flask, dissolve 2-aminobenzamide (1 eq.) and this compound (1.1 eq.) in ethanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from ethanol to obtain the purified product.[4]

Visualizations

Signaling Pathways

Derivatives of benzaldehydes have been shown to modulate various signaling pathways implicated in diseases like cancer and inflammation. For instance, some benzaldehyde (B42025) derivatives have been reported to suppress the MAPK signaling pathway.[5][6]

Caption: Putative inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

Experimental Workflow: Oxidation

Caption: General workflow for the oxidation of this compound.

Logical Relationship: Synthesis of Heterocycles

Caption: Synthetic routes to heterocycles from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. studylib.net [studylib.net]

- 4. benchchem.com [benchchem.com]

- 5. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis and Biological Activity of 2,4-Dimethylbenzaldehyde Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and biological evaluation of derivatives of 2,4-dimethylbenzaldehyde. It is intended to serve as a practical guide, offering detailed experimental protocols and application notes for the development of novel therapeutic agents based on this versatile chemical scaffold. The information presented herein is curated from recent scientific literature and is designed to facilitate research in medicinal chemistry and drug discovery.

Application Notes

Derivatives of this compound, including Schiff bases, chalcones, and hydrazones, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. The presence of the dimethyl-substituted phenyl ring can influence the lipophilicity and steric properties of the molecules, potentially enhancing their interaction with biological targets and improving their pharmacokinetic profiles.

Antimicrobial Activity: Schiff base and hydrazone derivatives of substituted benzaldehydes have demonstrated notable antibacterial and antifungal properties. The imine (-C=N-) linkage is considered crucial for their mechanism of action, which may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. While specific data on this compound derivatives is emerging, related compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Anticancer Activity: Chalcones, synthesized from substituted benzaldehydes and acetophenones, are a well-established class of compounds with potent anticancer activities. They are known to induce apoptosis, inhibit cell proliferation, and trigger cell cycle arrest in various cancer cell lines. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can interact with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating the function of key signaling proteins involved in cancer progression. Derivatives of this compound are promising candidates for the development of novel anticancer agents.

Anti-inflammatory Activity: Certain benzaldehyde (B42025) derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO). The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) expression. The anti-inflammatory potential of this compound derivatives warrants further investigation.

Data Presentation: Biological Activity of Benzaldehyde Derivatives

The following tables summarize the quantitative data on the biological activities of various benzaldehyde derivatives, providing a comparative context for the potential efficacy of this compound derivatives.

Table 1: Antimicrobial Activity of Benzaldehyde Schiff Base and Hydrazone Derivatives

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base | Benzaldehyde-derived | Escherichia coli | 62.5 | [1] |

| Schiff Base | Benzaldehyde-derived | Staphylococcus aureus | 62.5 | [1] |

| Schiff Base | Cinnamaldehyde-derived | Candida albicans | 62.5-250 | [1] |

| Hydrazone | 4-chlorophenylsulfonyl acid-derived | Bacillus subtilis | 10-21 (zone of inhibition in mm) | [2] |

| Hydrazone | 4-chlorophenylsulfonyl acid-derived | Salmonella typhi | 10-21 (zone of inhibition in mm) | [2] |

Table 2: Anticancer Activity of Benzaldehyde Chalcone (B49325) Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcone | 2,4,6-trimethoxy-substituted | HeLa (Cervical) | 3.204 | [3][4] |

| Chalcone | 2,4,6-trimethoxy-substituted | MCF-7 (Breast) | 3.849 | [3][4] |

| Chalcone | Cinnamaldehyde-based | Caco-2 (Colon) | 32.19 | [5] |

| Chalcone | Thiophene-containing | T-47D (Breast) | 56.90 (% inhibition) | [6] |

| Chalcone | 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine | A549 (Lung) | 0.013 - 12.45 | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general procedure for the condensation of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline (B41778) or a substituted aniline)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolve equimolar amounts of this compound and the selected primary amine in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The Schiff base product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified Schiff base.

-

Characterize the synthesized compound using spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol outlines the base-catalyzed synthesis of chalcones from this compound and an appropriate acetophenone (B1666503).

Materials:

-

This compound

-

Substituted acetophenone (e.g., acetophenone, 4-hydroxyacetophenone)

-

Ethanol or Methanol (B129727)

-

Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 40%)

-

Stirring apparatus

-

Beaker

Procedure:

-

Dissolve this compound and the chosen acetophenone in ethanol or methanol in a beaker with stirring.

-

Slowly add the aqueous NaOH or KOH solution dropwise to the mixture while stirring at room temperature.[2]

-

Continue stirring the reaction mixture at room temperature for several hours (typically 2-24 hours). The formation of a precipitate indicates product formation.[2]